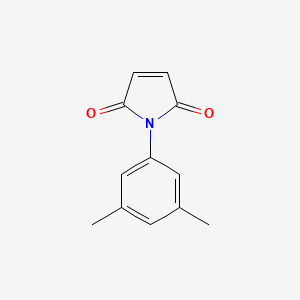

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione, also known as 3,5-dimethylphenyl-2,5-dihydropyrrole-2-one, is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is an important intermediate in the synthesis of several pharmaceuticals and other active compounds. It is also used in the synthesis of various polymers, dyes, and other materials. The compound is also used as a catalyst in organic reactions, and as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

Chiral Chromatography Stationary Phases

One of the prominent applications of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione derivatives, such as 3,5-Dimethylphenyl isocyanate, is in the preparation of chiral stationary phases for chromatography . These phases are crucial for separating enantiomers in a mixture, which is essential in pharmaceutical research where the activity of drug molecules can be highly enantiomer-specific.

High-Temperature Polymer Materials

The compound’s derivatives are used in the synthesis of cyanate ester resins, which serve as binders in high-temperature polymer materials . These materials are known for their excellent thermal stability, making them suitable for aerospace and electronic applications where materials are required to withstand extreme temperatures.

Mechanism of Action

Target of Action

The primary target of 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione is currently under investigation. Similar compounds have been found to interact withTyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response and has been implicated in several immune-related disorders.

Mode of Action

It is hypothesized that the compound may interact with its target enzyme, potentially altering its function and leading to changes in downstream cellular processes .

Biochemical Pathways

Given the potential target of this compound, it may influence pathways related to immune response and inflammation .

Result of Action

Similar compounds have shown potential in modulating immune response, suggesting that this compound may also have immunomodulatory effects .

properties

IUPAC Name |

1-(3,5-dimethylphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECLZIRCLUPWGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287950 |

Source

|

| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

65833-09-2 |

Source

|

| Record name | MLS002667608 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)